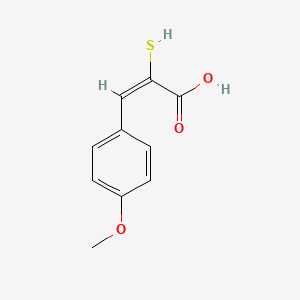![molecular formula C18H25F3N6 B12228270 N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228270.png)
N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Piperidine Ring Formation: The piperidine ring is often synthesized through a hydrogenation reaction of a pyridine derivative.
Coupling Reactions: The triazole and piperidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring opening.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of a lactam.
Reduction: Reduction of the triazole ring can lead to the formation of an open-chain amine.
Substitution: Substitution reactions on the pyridine ring can lead to the formation of various substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the function of various biological pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the piperidine ring can interact with proteins and enzymes. The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine: This compound is unique due to its combination of a triazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group.
N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(methyl)pyridin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(chloro)pyridin-2-amine: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased stability, resistance to metabolic degradation, and enhanced bioavailability. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H25F3N6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C18H25F3N6/c1-13-23-24-17(26(13)3)12-27-8-5-14(6-9-27)11-25(2)16-10-15(4-7-22-16)18(19,20)21/h4,7,10,14H,5-6,8-9,11-12H2,1-3H3 |
InChI Key |
GIUDVPHADOTXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12228188.png)
![2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12228191.png)

![3-[(3-Fluorophenyl)methoxy]oxolane](/img/structure/B12228197.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B12228202.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12228204.png)

![N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228206.png)
![4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B12228214.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228218.png)
![N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228224.png)
![N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228232.png)
![N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12228255.png)
